molecular formula C22H25Cl2FN4O B13746513 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride CAS No. 1057-13-2

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride

Cat. No.: B13746513
CAS No.: 1057-13-2
M. Wt: 451.4 g/mol
InChI Key: BLCXTJIOJVGBHB-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a benzodiazepine core with various substituents that enhance its pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one derivatives typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or ester. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the benzodiazepine ring.

Industrial Production Methods

Industrial production of benzodiazepines generally follows similar synthetic routes but on a larger scale. The process may involve additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzodiazepines can undergo oxidation reactions, often resulting in the formation of N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.

    Substitution: Halogenation, alkylation, and acylation are common substitution reactions that modify the benzodiazepine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the benzodiazepine core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for synthesizing other benzodiazepine derivatives. Its unique structure allows for various modifications, making it a valuable tool in medicinal chemistry.

Biology

Biologically, benzodiazepines are known for their interaction with the central nervous system. This compound may be studied for its effects on neurotransmitter receptors, such as GABA receptors, which play a crucial role in regulating anxiety and sleep.

Medicine

Medically, benzodiazepines are widely used for their anxiolytic, sedative, and muscle relaxant properties. This compound may be investigated for its potential therapeutic applications in treating anxiety disorders, insomnia, and epilepsy.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique chemical properties may offer advantages over existing benzodiazepines, such as improved efficacy or reduced side effects.

Mechanism of Action

The mechanism of action of benzodiazepines involves their binding to the GABA-A receptor, a type of neurotransmitter receptor in the brain. This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects on neuronal activity. The result is a calming effect on the central nervous system, which helps alleviate anxiety and induce sleep.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Alprazolam: Commonly used for treating anxiety and panic disorders.

    Lorazepam: Used for its sedative and anxiolytic effects.

Uniqueness

The uniqueness of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride lies in its specific substituents, which may enhance its binding affinity to GABA receptors or alter its pharmacokinetic properties. These modifications can result in differences in potency, duration of action, and side effect profile compared to other benzodiazepines.

Properties

CAS No.

1057-13-2

Molecular Formula

C22H25Cl2FN4O

Molecular Weight

451.4 g/mol

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1-(3-piperazin-1-ylpropyl)-3H-1,4-benzodiazepin-2-one;hydrochloride

InChI

InChI=1S/C22H24ClFN4O.ClH/c23-16-6-7-20-18(14-16)22(17-4-1-2-5-19(17)24)26-15-21(29)28(20)11-3-10-27-12-8-25-9-13-27;/h1-2,4-7,14,25H,3,8-13,15H2;1H

InChI Key

BLCXTJIOJVGBHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F.Cl

Origin of Product

United States

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